D-5,6-Dehydrohomoleucine
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Overview
Description
D-5,6-Dehydrohomoleucine is a synthetic amino acid derivative known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a double bond between the 5th and 6th carbon atoms in its molecular structure, which distinguishes it from other amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-5,6-Dehydrohomoleucine typically involves the use of advanced organic chemistry techniques. One common method includes the use of Fmoc (Fluorenylmethyloxycarbonyl) protection, which facilitates the selective deprotection and coupling reactions necessary for the formation of the desired compound . The reaction conditions often involve the use of strong bases and specific solvents to ensure the stability and reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for various research and industrial applications. The process typically includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
D-5,6-Dehydrohomoleucine undergoes several types of chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions include epoxides, saturated amino acid derivatives, and various substituted compounds
Scientific Research Applications
D-5,6-Dehydrohomoleucine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its role in protein structure and function, as well as its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of D-5,6-Dehydrohomoleucine involves its interaction with specific molecular targets and pathways. The double bond in its structure allows it to participate in unique chemical reactions that can modulate biological processes. For example, it can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to D-5,6-Dehydrohomoleucine include other dehydroamino acids and their derivatives, such as:
- D-5,6-Dehydrovaline
- D-5,6-Dehydroisoleucine
- D-5,6-Dehydroalanine
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration and the presence of the double bond between the 5th and 6th carbon atoms. This unique feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(2R)-2-amino-5-methylhex-5-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)3-4-6(8)7(9)10/h6H,1,3-4,8H2,2H3,(H,9,10)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGZAERTQAIZGU-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)CC[C@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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